molecular formula C5H5FN2O B12502673 2-Fluoro-3-methoxypyrazine

2-Fluoro-3-methoxypyrazine

Cat. No.: B12502673
M. Wt: 128.10 g/mol
InChI Key: IIAPIKKFTGOIMB-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxypyrazine is an organic compound belonging to the class of methoxypyrazines. These compounds are characterized by a pyrazine ring substituted with a methoxy group and a fluorine atom. Methoxypyrazines are known for their distinctive aroma and are often found in various natural sources, including plants and microorganisms. The presence of fluorine in the structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxypyrazine typically involves the fluorination of a suitable pyrazine precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrazine ring. For instance, 2-fluoropyridine can be synthesized by reacting 3-bromo-2-nitropyridine with a fluoride source in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrazines .

Scientific Research Applications

2-Fluoro-3-methoxypyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxypyrazine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-3-methoxypyrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

2-fluoro-3-methoxypyrazine

InChI

InChI=1S/C5H5FN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3

InChI Key

IIAPIKKFTGOIMB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1F

Origin of Product

United States

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